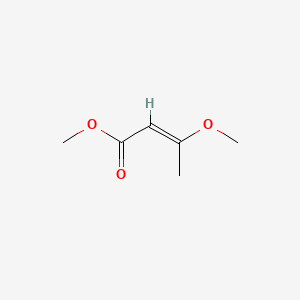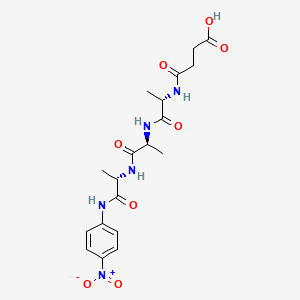![molecular formula C10H10O4S B1310115 (2E)-3-[4-(メチルスルホニル)フェニル]プロペン酸 CAS No. 5345-30-2](/img/structure/B1310115.png)
(2E)-3-[4-(メチルスルホニル)フェニル]プロペン酸
説明
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety
科学的研究の応用
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its role as a selective COX-2 inhibitor, which could make it useful in the treatment of pain and inflammation.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary targets of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid are currently unknown. This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields
Mode of Action
The exact mode of action of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidIt’s known that the compound is used in organic synthesis . This suggests that it may interact with its targets through chemical reactions, leading to changes in the structure or function of the targets. More research is required to elucidate the specific interactions and resulting changes.
Biochemical Pathways
The biochemical pathways affected by (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidGiven its use in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields , it’s likely that it participates in a variety of biochemical reactions The downstream effects of these reactions would depend on the specific pathways involved
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidIts solubility in water is slight , which could impact its absorption and distribution in the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the body’s enzymatic processes. These properties would significantly impact the compound’s bioavailability. More research is needed to outline the pharmacokinetics of this compound.
Result of Action
The molecular and cellular effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acidGiven its use in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields , it’s likely that it has diverse effects at the molecular and cellular levels
Action Environment
The action, efficacy, and stability of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it’s recommended to store the compound in a cool place and keep the container tightly closed in a dry and well-ventilated place . It’s also incompatible with oxidizing agents . More research is needed to fully understand how environmental factors influence the action of this compound.
生化学分析
Biochemical Properties
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in oxidative stress responses and inflammatory pathways. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, which can lead to significant changes in cellular processes .
Cellular Effects
The effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular responses. The compound’s ability to bind to specific proteins and alter their function is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions .
Metabolic Pathways
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of cells, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid typically involves the reaction of 4-methylsulfonylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
類似化合物との比較
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness
(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid stands out due to its unique chemical structure, which imparts specific properties such as improved selectivity towards COX-2 and potentially reduced side effects. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic and medicinal chemistry.
特性
IUPAC Name |
(E)-3-(4-methylsulfonylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-7H,1H3,(H,11,12)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUXYCSLRYYQNS-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5345-30-2, 88899-85-8 | |
| Record name | (2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 88899-85-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B1310053.png)
![[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310055.png)









